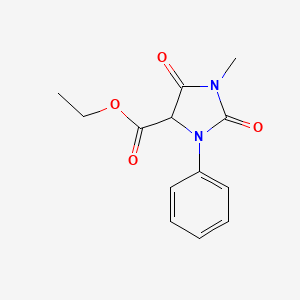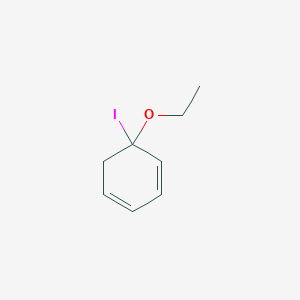
5-Ethoxy-5-iodo-1,3-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-5-iodo-1,3-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of an ethoxy group and an iodine atom attached to the 5th carbon of the cyclohexadiene ring. Cyclohexadienes are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-iodo-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the iodination of 5-ethoxy-1,3-cyclohexadiene. This can be done using iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-5-iodo-1,3-cyclohexadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 5-ethoxy-1,3-cyclohexadiene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Substitution Reactions: Products include 5-azido-5-ethoxy-1,3-cyclohexadiene or 5-cyano-5-ethoxy-1,3-cyclohexadiene.
Oxidation Reactions: Products include 5-ethoxy-1,3-cyclohexadiene epoxide.
Reduction Reactions: Products include 5-ethoxy-1,3-cyclohexadiene.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-5-iodo-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-5-iodo-1,3-cyclohexadiene involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or other chemical species, resulting in the desired effects. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethoxy-1,3-cyclohexadiene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1,3-cyclohexadiene: Lacks the ethoxy group, affecting its solubility and reactivity.
1,3-Cyclohexadiene: Lacks both the ethoxy and iodine groups, making it less versatile in chemical reactions.
Uniqueness
5-Ethoxy-5-iodo-1,3-cyclohexadiene is unique due to the presence of both the ethoxy group and iodine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
1184919-51-4 |
|---|---|
Molekularformel |
C8H11IO |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
5-ethoxy-5-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11IO/c1-2-10-8(9)6-4-3-5-7-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
DTBIECNAKXMKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)




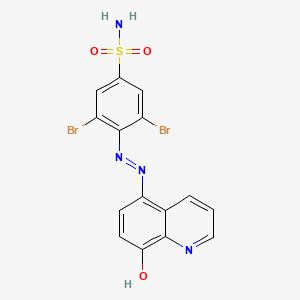
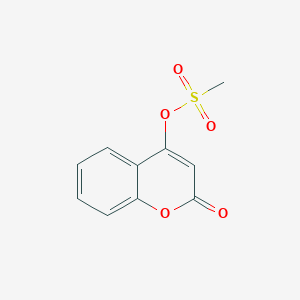
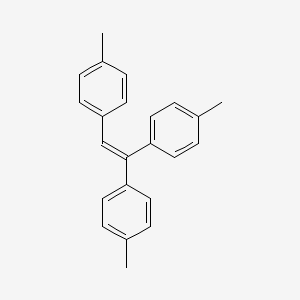
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

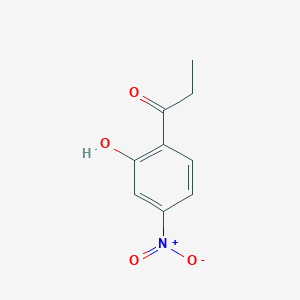
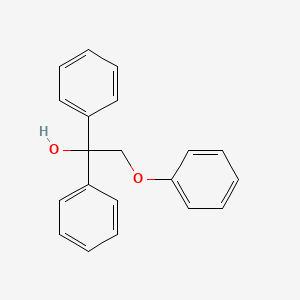
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
